Ethyl 6-(bromomethyl)nicotinate
CAS No.: 178264-57-8
Cat. No.: VC21269857
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 178264-57-8 |
---|---|
Molecular Formula | C9H10BrNO2 |
Molecular Weight | 244.08 g/mol |
IUPAC Name | ethyl 6-(bromomethyl)pyridine-3-carboxylate |
Standard InChI | InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5H2,1H3 |
Standard InChI Key | LPVLWROJDKJMST-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN=C(C=C1)CBr |
Canonical SMILES | CCOC(=O)C1=CN=C(C=C1)CBr |
Introduction
Chemical Identity and Structure
Ethyl 6-(bromomethyl)nicotinate is characterized by a pyridine ring containing a bromomethyl group at the 6-position and an ethyl ester at the 3-position. This structural arrangement provides the compound with its characteristic reactivity profile.
Basic Identification Data
Parameter | Information |
---|---|
Chemical Name | Ethyl 6-(bromomethyl)nicotinate |
Alternative Names | Ethyl-6-(bromomethyl)pyridine-3-carboxylate; 3-Pyridinecarboxylic acid, 6-(bromomethyl)-, ethyl ester |
CAS Registry Number | 178264-57-8 |
Molecular Formula | C9H10BrNO2 |
Molecular Weight | Approximately 244 g/mol |
Purity (Commercial) | Minimum 95% |
The compound is structurally defined by a six-membered aromatic heterocycle (pyridine) with one nitrogen atom. The bromomethyl group (-CH2Br) at position 6 serves as an excellent leaving group, making it particularly valuable for nucleophilic substitution reactions .
Physical and Chemical Properties
Physical Characteristics
Ethyl 6-(bromomethyl)nicotinate typically appears as a colorless to pale yellow liquid or solid, depending on its purity and form. It demonstrates good solubility in common organic solvents, which facilitates its use in various chemical reactions .
Chemical Reactivity
The compound's reactivity is primarily dictated by the presence of the bromomethyl group, which readily participates in nucleophilic substitution reactions. The ethyl ester functionality can also undergo various transformations, including hydrolysis, transesterification, and reduction. These properties make it an excellent candidate for the synthesis of more complex molecules .
Synthesis Methods
Several synthetic routes can be employed to produce Ethyl 6-(bromomethyl)nicotinate, though specific methods must be inferred from related compounds due to limitations in the available literature.
Probable Synthetic Pathway
By analyzing the synthesis of the closely related compound Methyl 6-(bromomethyl)nicotinate, we can propose a viable synthetic route:
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Start with ethyl 6-methylnicotinate
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Perform radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide
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Conduct the reaction in carbon tetrachloride or similar solvent
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Purify the product using silica gel chromatography
This approach typically involves carefully controlled conditions to ensure selective bromination of the methyl group rather than the pyridine ring itself.
Chemical Reactions
Nucleophilic Substitution
The bromomethyl group of Ethyl 6-(bromomethyl)nicotinate acts as an electrophilic center, readily undergoing substitution reactions with various nucleophiles:
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Reaction with amines to form aminomethyl derivatives
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Substitution with alcohols or alkoxides to form ethers
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Reaction with thiols to form sulfides
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Substitution with azides to form azido compounds that can be further transformed
Ester Modifications
The ethyl ester functionality can undergo several transformations:
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Hydrolysis to form the corresponding carboxylic acid
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Transesterification to form different esters
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Reduction to form alcohols
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Amidation to form amide derivatives
These reactions expand the utility of Ethyl 6-(bromomethyl)nicotinate as a versatile building block for more complex structures.
Research Applications
Ethyl 6-(bromomethyl)nicotinate finds significant applications across multiple scientific disciplines due to its unique structure and reactivity.
Pharmaceutical Research
The compound serves as an important intermediate in the synthesis of pharmaceutical candidates, particularly those targeting systems where nicotinic derivatives show promising activity .
Organic Synthesis
As a building block, Ethyl 6-(bromomethyl)nicotinate enables the construction of more complex molecules with diverse functionalities. The reactive bromomethyl group provides a convenient handle for further elaboration of the molecular scaffold .
Chemical Biology
Derivatives of this compound may be employed in the development of tools for studying biological systems, including probes for specific receptors or enzymes related to nicotinic acid pathways.
Comparison with Related Compounds
Understanding the relationship between Ethyl 6-(bromomethyl)nicotinate and structurally similar compounds provides insight into its unique properties and applications.
Structural Analogs
Compound | Molecular Formula | Key Structural Differences | Comparative Properties |
---|---|---|---|
Methyl 6-(bromomethyl)nicotinate | C8H8BrNO2 | Methyl ester instead of ethyl ester | Lower molecular weight (230.06 g/mol), similar reactivity profile |
Ethyl 6-bromo-2-(bromomethyl)nicotinate | C9H9Br2NO2 | Additional bromine at position 2 | Higher molecular weight, potentially different reactivity |
Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate | C10H10F3NO3 | Methoxy at position 6, trifluoromethyl at position 2 | Different electronic properties, altered reactivity |
These structural variations can significantly impact physical properties, reactivity, and potential applications of the compounds.
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